molecular formula C11H15N3O B7529646 N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide

N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide

Cat. No. B7529646
M. Wt: 205.26 g/mol
InChI Key: YHQSHKBCCVALEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide, also known as PPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medical research. PPAA is a pyridine derivative that has been shown to have a variety of biochemical and physiological effects, making it an attractive candidate for use in drug development and other scientific applications.

Mechanism of Action

N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide has also been shown to inhibit the activity of certain proteins involved in the development and progression of cancer.
Biochemical and Physiological Effects:
N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-cancer effects. N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide has been shown to reduce inflammation in animal models of arthritis and to protect against neuronal damage in animal models of stroke. N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide has also been shown to inhibit the growth and spread of cancer cells in vitro and in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide in lab experiments is its ability to inhibit the activity of specific enzymes and proteins, allowing researchers to study the effects of these molecules on various biological processes. However, one limitation of using N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide is its potential toxicity, which can vary depending on the dose and duration of treatment.

Future Directions

There are many potential future directions for research on N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide. One area of focus is the development of more efficient and cost-effective methods for synthesizing N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide. Another area of focus is the study of N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide's potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide's mechanism of action and to determine its potential side effects and toxicity in humans.

Synthesis Methods

N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide can be synthesized using a variety of methods, including the reaction of 3-bromopyridine with pyrrolidine followed by the addition of acetic anhydride. Other methods include the use of 3-chloropyridine and pyrrolidine, or the use of 3-aminopyridine and pyrrolidine followed by acetic anhydride. The synthesis of N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide can be challenging due to the pyridine ring's high reactivity, but with proper precautions, it can be achieved with high yields.

Scientific Research Applications

N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide has been studied for its potential use in a variety of medical applications, including as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for Alzheimer's disease. N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide has also been shown to have potential as a treatment for certain types of cancer, including lung cancer and breast cancer.

properties

IUPAC Name

N-(2-pyrrolidin-1-ylpyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-9(15)13-10-5-4-6-12-11(10)14-7-2-3-8-14/h4-6H,2-3,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQSHKBCCVALEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=CC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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